N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-fluoroaniline
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Overview
Description
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(4-FLUOROPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzodiazole moiety, a fluorophenyl group, and a chromenimine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(4-FLUOROPHENYL)-2H-CHROMEN-2-IMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.
Formation of the Chromenimine Structure: This can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromenimine moiety.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The benzodiazole and fluorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(4-FLUOROPHENYL)-2H-CHROMEN-2-IMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound may be investigated for its potential as a fluorescent probe or as a ligand for specific biological targets. Its benzodiazole moiety is known for its fluorescence properties, which can be useful in imaging studies.
Medicine
Medically, the compound could be explored for its pharmacological properties. Compounds with similar structures have been studied for their anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(4-FLUOROPHENYL)-2H-CHROMEN-2-IMINE might be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(4-FLUOROPHENYL)-2H-CHROMEN-2-IMINE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The benzodiazole moiety could interact with nucleic acids or proteins, while the fluorophenyl group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-2H-CHROMEN-2-IMINE: Similar structure but without the fluorine atom.
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(4-CHLOROPHENYL)-2H-CHROMEN-2-IMINE: Similar structure with a chlorine atom instead of fluorine.
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(4-METHOXYPHENYL)-2H-CHROMEN-2-IMINE: Similar structure with a methoxy group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N-(4-FLUOROPHENYL)-2H-CHROMEN-2-IMINE may confer unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and potentially different reactivity compared to its analogs.
Properties
Molecular Formula |
C22H14FN3O |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)chromen-2-imine |
InChI |
InChI=1S/C22H14FN3O/c23-15-9-11-16(12-10-15)24-22-17(13-14-5-1-4-8-20(14)27-22)21-25-18-6-2-3-7-19(18)26-21/h1-13H,(H,25,26) |
InChI Key |
VSZJIJMMBIPRNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)F)O2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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